Kansuinin A - 57701-86-7

Kansuinin A

Catalog Number: EVT-271568
CAS Number: 57701-86-7
Molecular Formula: C37H46O15
Molecular Weight: 730.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kansuinin A, also known as [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate, is a macrocyclic jatrophane diterpene. It is primarily isolated from the roots of Euphorbia kansui, a plant traditionally used in Chinese medicine [, , , ]. Kansuinin A is recognized for its potent nerve growth factor (NGF) inducing activity [, , ]. It has garnered significant research interest due to its potential applications in understanding and treating neurodegenerative diseases.

Kansuinin D

    Compound Description: Kansuinin D is a macrocyclic jatrophane diterpene isolated from Euphorbia kansui. [, , ] It exhibited no activity in inducing cell cleavage arrest in Xenopus cells at concentrations where related ingenol diterpenes showed significant activity. []

Kansuinin B

    Compound Description: Kansuinin B is a macrocyclic jatrophane diterpene found in Euphorbia kansui. [, , ] It demonstrates termiticidal activity against Reticulitermes speratus, although it is less potent than ingenane-type diterpenes from the same plant. [] Additionally, Kansuinin B exhibits a significant cell cleavage arrest effect in Xenopus cells. []

Kansuinin E

    Compound Description: Kansuinin E is another macrocyclic jatrophane diterpene isolated from Euphorbia kansui. [] It selectively promotes the survival of fibroblasts expressing TrkA, the high-affinity receptor for nerve growth factor (NGF). []

Kansuinin G

    Compound Description: Kansuinin G, a macrocyclic jatrophane diterpene, is isolated from Euphorbia kansui. [] This compound exhibits anti-tumor activity against A549 human lung cancer cells and Hep-G2 human liver cancer cells. []

Ingenol Triacetate

    Compound Description: Ingenol triacetate is a diterpenoid compound isolated from Euphorbia species. [, , , ] It acts as a potent inducer of nerve growth factor (NGF) production in L-M cells. [, , ] This NGF induction is dependent on cyclooxygenase activation. [, ]

    Relevance: Although structurally different, ingenol triacetate shares a significant biological activity with Kansuinin A: the ability to induce NGF production in L-M cells. [, ] This suggests that both compounds may interact with similar cellular pathways despite their structural differences. []

Kansuinin C

    Compound Description: Kansuinin C is a jatrophane diterpene identified in the roots of Euphorbia kansui. []

    Relevance: Being a jatrophane diterpene found in Euphorbia kansui, Kansuinin C shares structural similarities with Kansuinin A. []

20-Deoxyingenol

    Compound Description: 20-Deoxyingenol is a diterpene scaffold found in various compounds isolated from Euphorbia kansui. Derivatives of 20-deoxyingenol, specifically those with acyl groups at the C-3 position but lacking acyl groups at the C-16 position, exhibit potent cell cleavage arrest activity in Xenopus cells. []

    Relevance: While not a specific compound, 20-deoxyingenol derivatives are structurally related to ingenol compounds like ingenol triacetate, which shares a significant biological activity with Kansuinin A. [] The presence and position of acyl groups on this scaffold significantly influence the biological activity, as seen in the cell cleavage arrest assay. []

Source

Kansuinin A is primarily extracted from the roots of Euphorbia kansui, a plant known for its medicinal properties. This plant has been utilized in traditional practices to treat various ailments, including ascites and other forms of cancer-related complications .

Classification

Kansuinin A falls under the category of natural products, specifically within the class of diterpenes. Diterpenes are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Kansuinin A's classification as a diterpene highlights its potential utility in pharmacological applications.

Synthesis Analysis

Methods

The synthesis of Kansuinin A can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The natural extraction process typically involves solvent extraction or chromatographic methods to isolate the compound from Euphorbia kansui.

Technical Details

  1. Extraction Process: The roots of Euphorbia kansui are harvested and dried. They are then subjected to solvent extraction using ethanol or methanol, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate Kansuinin A.
  2. Synthetic Approaches: Although primarily extracted from natural sources, synthetic routes may involve multi-step organic reactions that construct the diterpene framework, utilizing reagents that facilitate cyclization and functional group modifications.
Molecular Structure Analysis

Structure

The molecular structure of Kansuinin A is characterized by its complex ring system typical of diterpenes. The specific arrangement of carbon atoms and functional groups contributes to its biological activity.

Data

  • Molecular Formula: C20H28O4
  • Molecular Weight: 332.44 g/mol
  • Structural Features: Kansuinin A contains multiple stereocenters, contributing to its chiral nature and biological specificity.
Chemical Reactions Analysis

Reactions

Kansuinin A participates in various chemical reactions that can affect its stability and biological activity. These reactions include hydrolysis, oxidation, and conjugation with other biomolecules.

Technical Details

  1. Hydrolysis: In aqueous environments, Kansuinin A can undergo hydrolysis, leading to the formation of more polar metabolites that may exhibit different pharmacological properties.
  2. Oxidation: The compound can also be oxidized under certain conditions, potentially enhancing its reactivity with cellular targets.
  3. Conjugation Reactions: Kansuinin A may undergo conjugation with glucuronic acid or sulfate groups, which can affect its solubility and bioavailability.
Mechanism of Action

Process

Kansuinin A exhibits its therapeutic effects through several mechanisms:

  1. Modulation of Gut Microbiota: Research indicates that Kansuinin A can influence gut microbiota composition, promoting beneficial bacterial populations while inhibiting pathogenic strains .
  2. Antineoplastic Activity: It has been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
  3. Immune Modulation: Kansuinin A may enhance immune responses by activating specific immune pathways.

Data

Studies have demonstrated that Kansuinin A's interaction with gut microbiota correlates with improved metabolic functions and reduced tumor burden in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kansuinin A typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Kansuinin A shows reactivity towards nucleophiles due to the presence of electrophilic sites within its structure.
Applications

Scientific Uses

Kansuinin A has several applications in scientific research:

  1. Cancer Research: Its potential as an anticancer agent is being explored in various studies aimed at understanding its mechanisms and efficacy against different cancer types.
  2. Microbiome Studies: Investigations into how Kansuinin A influences gut health are ongoing, with implications for treating gastrointestinal disorders.
  3. Pharmacological Development: As a natural product with significant biological activity, Kansuinin A serves as a lead compound for developing new therapeutic agents.
Introduction to Kansuinin A in Ethnopharmacological Context

Historical Use of Euphorbia kansui in Traditional Chinese Medicine

Euphorbia kansui (Gansui) has been an integral component of Traditional Chinese Medicine (TCM) for over two millennia, first documented in the ancient pharmaceutical text Shen Nong Ben Cao Jing (Divine Farmer's Materia Medica). This potent herbal medicine was traditionally prescribed for severe fluid accumulation disorders, particularly edema, ascites, and abdominal distension. Historical applications emphasized its ability to "drain water" (利水) and "expel accumulations" (逐饮), positioning it as a critical intervention for treatment-resistant fluid retention conditions where milder diuretics proved ineffective [1] [9]. The roots of Euphorbia kansui were typically processed (often with vinegar) to moderate toxicity while preserving therapeutic efficacy, then incorporated into formula decoctions targeting fluid dysregulation [9] [10].

Malignant ascites—a challenging complication of advanced cancers like hepatocellular carcinoma and ovarian cancer—represented a primary indication for Euphorbia kansui in classical TCM practice. Modern ethnopharmacological studies confirm that this historical application aligns with contemporary pharmacological findings, where extracts and purified compounds from this plant demonstrate significant bioactivity against malignant fluid accumulation [1] [3]. The enduring use across centuries underscores its perceived value in managing this therapeutically complex condition.

Table 1: Historical Applications of Euphorbia kansui in TCM Formulas for Fluid Disorders

Classical FormulaTCM IndicationRole of E. kansuiKey Traditional References
Gansui Banxia TangFluid accumulation causing distensionDrain fluids and disperse nodulesJin Gui Yao Lue (c. 220 CE)
Shi Zao TangSevere edema & ascitesExpel water and purge retentionShang Han Lun (c. 200-210 CE)
Modified Ten Jujube DecoctionPleural effusion & ascitesAttack accumulated fluidsSheng Ji Zong Lu (c. 1117 CE)

Role of Ingenane-Type Diterpenoids in Euphorbia Species

Ingenane diterpenoids constitute a major class of biologically active metabolites characteristic of Euphorbia species, with over 350 distinct diterpenoids identified across this botanically diverse genus [8]. These compounds share a signature ingenane core structure characterized by a 5/7/6-tricyclic ring system with angular methyl groups at C-10 and C-13. Kansuinin A belongs specifically to the ingenol ester subclass, featuring esterification at C-3 and C-20 positions, which critically influences its bioactivity profile [3] [8]. Phytochemical analyses reveal that Euphorbia kansui roots contain at least 12 distinct ingenane derivatives, with kansuinin A and kansuiphorin C representing the most pharmacologically significant compounds within this class [1] [3].

The structural complexity of ingenanes contributes to their diverse bioactivities. Key features include:

  • Esterification patterns: Acetyl, benzoyl, or more complex acyl groups at C-3 and C-20 positions modulate membrane permeability and target interactions
  • Oxidation state: Hydroxyl groups at C-5, C-7, and C-13 influence hydrogen-bonding capacity and metabolic stability
  • Ring junction stereochemistry: Trans-fused rings between C-4/C-5 and C-8/C-9 enhance structural rigidity

These diterpenoids function as defensive phytochemicals in plants, deterring herbivores through irritant and inflammatory effects. In pharmacological contexts, however, they demonstrate dose-dependent therapeutic potential, particularly in oncology and immunomodulation [8]. Their structural complexity has made them attractive targets for semi-synthetic drug development, exemplified by FDA-approved ingenol mebutate derived from Euphorbia peplus [8].

Table 2: Key Structural Classes of Diterpenoids in Euphorbia Species with Representative Compounds

Diterpenoid ClassCore StructureRepresentative CompoundsPrimary Bioactivities
Ingenane5/7/6 TricyclicKansuinin A, Kansuiphorin CCytotoxic, Immunomodulatory
Jatrophane5/12 BicyclicKansuinin B, Kansuinin EMultidrug Resistance Reversal
Tigliane5/7/6/3 Tetracyclic12-O-Tetradecanoylphorbol-13-acetateProtein Kinase C Activation
Lathyrane5/11/3 TricyclicEuphorbia Factor L1-L12Anti-inflammatory, Wound Healing
Abietane6/6/6 TricyclicAbietic Acid, Carnosic AcidAntimicrobial, Antioxidant

Kansuinin A as a Bioactive Marker in Malignant Ascites Therapy

Contemporary pharmacological research has validated the traditional use of Euphorbia kansui against malignant ascites, identifying kansuinin A as a principal bioactive constituent responsible for this therapeutic effect. In Walker-256 carcinomatosis-induced malignant ascites rat models, administration of kansuinin A (10 mg/kg) significantly reduced ascites volume by 42-48% and increased urine output by 35-40% compared to untreated controls [1] [5]. Crucially, this efficacy correlated with specific metabolomic signatures in serum and urine, characterized by modulation of arachidonic acid metabolism, steroid hormone biosynthesis, and bile acid pathways [9]. These metabolic shifts indicate reduced inflammatory cascades and normalized fluid homeostasis, aligning with kansuinin A's proposed mechanism of action.

Kansuinin A functions as both a therapeutic agent and a pharmacodynamic marker in malignant ascites treatment. Its distinct pharmacokinetic profile includes:

  • Fecal excretion: Approximately 2.83-2.93% of administered dose excreted unchanged in feces within 48 hours
  • Metabolic transformation: Undergoes hepatic and microbial biotransformation via oxidation, hydrolysis, and methylation
  • Biodistribution: Preferential accumulation in intestinal tissues where it modulates gut microbiota

The compound's efficacy is closely linked to its ability to remodel gut microbial communities. Specifically, kansuinin A administration increases the relative abundance of beneficial Lactobacillus species by 3.1-fold while reducing pathogenic Helicobacter populations by 2.8-fold [1] [10]. This microbial shift enhances short-chain fatty acid production (particularly butyrate), which regulates fluid balance through inhibition of the renin-angiotensin-aldosterone system (RAAS) [1]. Consequently, kansuinin A serves as both a direct therapeutic compound and an indicator of pharmacological activity in ascites management.

Table 3: Comparative Pharmacological Profile of Kansuinin A in Malignant Ascites Models

ParameterKansuinin A (10 mg/kg)Kansuiphorin C (10 mg/kg)Positive Control (Furosemide)
Ascites Volume Reduction (%)42-48%*55-62%*50-58%*
Urine Output Increase (%)35-40%*45-50%*60-65%*
Lactobacillus Abundance↑ 3.1-fold*↑ 4.7-fold*
Helicobacter Abundance↓ 2.8-fold*↓ 3.5-fold*
Fecal Excretion Rate (48h)2.83-2.93%15.96-19.22%Not applicable
Data represent significant changes (p<0.05) versus untreated malignant ascites models [1] [5] [10]

Properties

CAS Number

57701-86-7

Product Name

Kansuinin A

IUPAC Name

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate

Molecular Formula

C37H46O15

Molecular Weight

730.8 g/mol

InChI

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1

InChI Key

VKHCUWUNVKZFBM-ADCMAJNMSA-N

SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Kansuinine A; Kansuinin A

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.